(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Overview
Description
“(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is a chemical compound with a molecular weight of 272.3 . The IUPAC name for this compound is “(3,4-dimethoxyphenyl) (4-methoxyphenyl)methanone” and its Inchi Code is "1S/C16H16O4/c1-18-13-7-4-11 (5-8-13)16 (17)12-6-9-14 (19-2)15 (10-12)20-3/h4-10H,1-3H3" .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 272.3 . Other physical and chemical properties such as melting point, boiling point, density, etc., areScientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Bromophenol Derivatives : The compound has been used in the synthesis of new bromophenol derivatives through selective O-demethylation during bromination, resulting in nine new products. These derivatives were studied for their formation and properties (Çetinkaya et al., 2011).
Bromination with Ceric Ammonium Nitrate/Lithium Bromide : Novel compounds, including brominated derivatives of (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, were synthesized using ceric ammonium nitrate and lithium bromide, analyzed using various spectroscopic methods and density functional theory (Çeti̇nkaya, 2017).
Biochemical and Pharmacological Research
Antioxidant Properties : Synthesized derivatives of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone showed significant in vitro antioxidant activities, compared favorably with standard antioxidant compounds, indicating their potential as antioxidant agents (Çetinkaya et al., 2012).
Tubulin Polymerization Inhibition and Apoptosis Induction in Cancer Cells : A derivative, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, exhibited cytotoxicity against tumor cell lines, caused G2/M cell cycle arrest, and induced apoptosis. It interferes with tubulin polymerization, showcasing its potential as an anticancer therapeutic (Magalhães et al., 2013).
Carbonic Anhydrase Inhibitory Properties : Novel bromophenol derivatives synthesized from (3,4-dimethoxyphenyl)methanone displayed inhibitory capacities against human carbonic anhydrase II, suggesting their potential use in treating various medical conditions like glaucoma or epilepsy (Balaydın et al., 2012).
Anticancer Activities : Studies have demonstrated that (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone possesses antitumor activities in both in vitro and in vivo models, inhibiting tumor growth without substantial toxicity, thus highlighting its potential as an anticancer agent (Magalhães et al., 2011).
Environmental and Analytical Applications
- Electrooxidation Studies : The compound has been used in electrooxidation studies, like the determination of dimethomorph in grape-derived samples, showcasing its utility in analytical chemistry (Lucas et al., 2013).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-7-4-11(5-8-13)16(17)12-6-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTCELJFGVBDHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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